CID 78065380

Description

CID 78065380 is a PubChem Compound Identifier (CID), a unique numerical designation assigned to chemical substances in the PubChem database for systematic cataloging and retrieval . For example, analogous compounds like betulin (CID 72326) and quercetin (CID 5280343) are well-documented in PubChem with structural annotations, spectral data, and pharmacological profiles .

Properties

Molecular Formula |

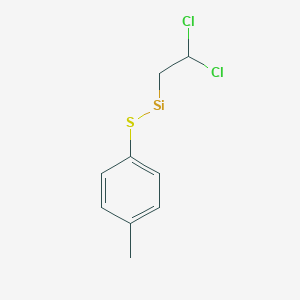

C9H10Cl2SSi |

|---|---|

Molecular Weight |

249.23 g/mol |

InChI |

InChI=1S/C9H10Cl2SSi/c1-7-2-4-8(5-3-7)12-13-6-9(10)11/h2-5,9H,6H2,1H3 |

InChI Key |

ARGGAUIQMALRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S[Si]CC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Indaziflam involves the synthesis of 2-amino 6-fluoroalkyl triazine derivatives. The synthetic route includes the reaction of specific intermediates under controlled conditions to yield the final product. The industrial production methods focus on optimizing yield and purity while ensuring the removal of impurities .

Chemical Reactions Analysis

Indaziflam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Indaziflam has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of triazine derivatives.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

Indaziflam exerts its effects by inhibiting cellulose biosynthesis. This mechanism of action involves the disruption of the cellulose production pathway, leading to the inhibition of plant cell wall formation. The molecular targets include enzymes involved in the biosynthesis of cellulose .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

To contextualize CID 78065380, we compare it with compounds sharing PubChem CID annotations in the evidence, focusing on structural motifs, analytical techniques, and biological relevance.

Structural Analogues

and highlight compounds with annotated CIDs, such as taurocholic acid (CID 6675) and quercetin (CID 5280343). These entries include 2D/3D structural overlays and spectral data (e.g., mass spectrometry, collision-induced dissociation [CID] fragmentation patterns). For instance:

- Betulinic acid (CID 64971): A pentacyclic triterpenoid with anti-inflammatory properties, structurally characterized by hydroxyl and carboxyl groups .

- Epigallocatechin gallate (CID 65064): A polyphenol with antioxidant activity, distinguished by its galloyl ester moiety .

While this compound’s structure remains unspecified, PubChem typically provides analogous data, enabling comparisons of functional groups, stereochemistry, and bioactivity.

Analytical Techniques for Compound Characterization

, and 19 emphasize collision-induced dissociation (CID) as a critical mass spectrometry (MS) technique for structural elucidation. For example:

- CID vs. HCD (Higher-energy Collisional Dissociation) : Sulfonamide drugs analyzed via CID and HCD show distinct fragmentation patterns. CID produces stable low-energy fragments (e.g., neutral losses), while HCD generates high-energy fragments (e.g., ring-opening ions), aiding in structural differentiation .

- Oligonucleotide Analysis : CID voltage correlates with charged states and oligonucleotide length, enabling precise fragmentation control for sequencing .

These methodologies could theoretically apply to this compound for determining its fragmentation behavior and structural features.

Research Findings and Limitations

Key Insights

- Structural Diversity: CID-annotated compounds in PubChem span steroids, flavonoids, and triterpenoids, underscoring the database’s chemical diversity .

- Analytical Utility: CID fragmentation in MS is pivotal for differentiating isomers (e.g., ginsenosides in LC-ESI-MS ).

Data Gaps and Challenges

- This compound Specifics: No direct evidence exists for this compound, limiting mechanistic or pharmacological comparisons.

- Methodological Variability: Studies like note discrepancies between CID and ETD (electron transfer dissociation) fragmentation, complicating cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.